

In-Depth Technical Guide: Discovery and Characterization of HPV16 E7 (86-93)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the human papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acids 86-93. This epitope is a critical target in the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies.

Introduction

Human Papillomavirus type 16 is the primary etiological agent for the majority of cervical cancers and a significant proportion of other anogenital and oropharyngeal cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for cancer immunotherapy. The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI, has been identified as a potent, immunogenic epitope capable of eliciting robust cytotoxic T-lymphocyte (CTL) responses.

Discovery and Initial Characterization

The HPV16 E7 (86-93) peptide was identified through systematic screening of the HPV16 E7 oncoprotein for peptides with high binding affinity to the human leukocyte antigen (HLA)-A0201 molecule.[1] This allele is prevalent in a significant portion of the human population, making HLA-A0201-restricted epitopes valuable for broad vaccine applicability. The discovery was part of a broader effort to identify CTL epitopes from HPV16 E6 and E7 proteins that could serve as candidates for therapeutic vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the HPV16 E7 (86-93) peptide.

Table 1: Binding Affinity to HLA-A*0201

While consistently described as a high-affinity binder, specific IC50 or Kd values for the HPV16 E7 (86-93) peptide are not readily available in the public domain. The high-affinity designation is based on cell-based competitive binding assays.

Peptide Sequence	HLA Allele	Binding Affinity	Method
TLGIVCPI	HLA-A*0201	High	T2 Cell Binding Assay

Table 2: Immunogenicity Data

The immunogenicity of HPV16 E7 (86-93) has been demonstrated through its ability to induce T-cell responses, as measured by IFN-y release and cytotoxic activity.

Assay Type	Effector Cells	Target Cells	E:T Ratio	Result
Chromium-51 Release Assay	E7 (86-93) pulsed PBMCs	CaSki (HPV16+, HLA-A2+)	45:1	75.1% ± 4.2% specific lysis[2]
IFN-γ ELISPOT Assay	Splenocytes from HLA-A2 transgenic mice	Peptide-pulsed target cells	N/A	>20 Spot Forming Units (SFU) / 10^6 cells (considered positive)[3]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of HPV16 E7 (86-93) are provided below.

HLA-A*0201 Binding Affinity Assay (T2 Cell-Based Assay)

This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A0201 molecules on the surface of T2 cells. T2 cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of HLA-A0201 unless stabilized by an external peptide.

Materials:

- T2 cells (ATCC® CRL-1992™)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- HPV16 E7 (86-93) peptide (TLGIVCPI)
- Control high-affinity HLA-A*0201 binding peptide (e.g., influenza M1 58-66, GILGFVFTL)
- Control low-affinity HLA-A*0201 binding peptide
- FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- 96-well U-bottom plate
- Flow cytometer

Procedure:

- Culture T2 cells in RPMI-1640 with 10% FBS.
- Harvest and wash T2 cells with serum-free RPMI-1640.
- Resuspend cells to a concentration of 1 x 10⁶ cells/mL in serum-free RPMI-1640.
- In a 96-well U-bottom plate, add 100 μL of the T2 cell suspension to each well.

- Add the HPV16 E7 (86-93) peptide and control peptides at various concentrations (e.g., 100 μ M, 10 μ M, 0.1 μ M) to the respective wells. Include a "no peptide" control.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
- After incubation, wash the cells twice with cold FACS buffer.
- Resuspend the cells in 50 μL of FACS buffer containing the FITC-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.
- Incubate for 30 minutes at 4°C in the dark.
- · Wash the cells twice with cold FACS buffer.
- Resuspend the cells in 200 μL of FACS buffer and acquire data on a flow cytometer.
- Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 expression. An increase in MFI
 compared to the "no peptide" control indicates peptide binding.

IFN-y ELISPOT Assay

This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-y upon stimulation with the HPV16 E7 (86-93) peptide.

Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate, respectively
- Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
- RPMI-1640 medium with 10% FBS

- HPV16 E7 (86-93) peptide
- Positive control (e.g., Phytohemagglutinin PHA)
- Negative control (irrelevant peptide or media alone)
- ELISPOT plate reader

Procedure:

- Coat the ELISPOT plate with anti-human IFN-y capture antibody overnight at 4°C.
- Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
- Prepare effector cells (PBMCs or splenocytes) at a concentration of 2-5 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.
- Remove the blocking solution and add 100 μL of the cell suspension to each well.
- Add 100 μL of the HPV16 E7 (86-93) peptide (final concentration typically 1-10 μg/mL), positive control, or negative control to the respective wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Wash the plate with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
- Wash the plate with PBST.
- Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
- Wash the plate with PBST and then with PBS.
- Add the substrate and monitor for spot development.
- Stop the reaction by washing with distilled water once spots are clearly visible.

• Allow the plate to dry completely and count the spots using an ELISPOT reader.

Chromium-51 Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive Chromium-51 (51Cr) from lysed target cells.

Materials:

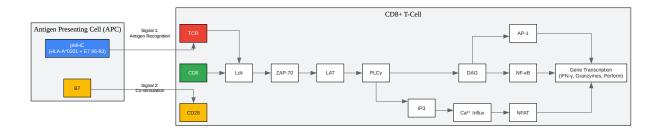
- Effector cells (CTLs generated by stimulation with HPV16 E7 (86-93))
- Target cells (e.g., CaSki cells or T2 cells pulsed with HPV16 E7 (86-93))
- Sodium Chromate (Na2^51CrO4)
- RPMI-1640 medium with 10% FBS
- 96-well V-bottom plate
- Gamma counter

Procedure:

- Target Cell Labeling:
 - $\circ~$ Incubate 1 x 10^6 target cells with 100 μCi of 51Cr in 100 μL of media for 1-2 hours at 37°C.
 - Wash the labeled target cells three times with RPMI-1640 with 10% FBS to remove unincorporated 51Cr.
 - Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
- · Assay Setup:
 - $\circ\,$ Plate 100 μL of the labeled target cell suspension into each well of a 96-well V-bottom plate.

- Add 100 μL of effector cells at different concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Spontaneous Release Control: Add 100 μL of media instead of effector cells.
- Maximum Release Control: Add 100 μL of 2% Triton X-100 solution instead of effector cells.
- · Incubation and Harvesting:
 - Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
 - Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
 - After incubation, centrifuge the plate at 500 x g for 5 minutes.
 - Carefully harvest 100 μL of the supernatant from each well.

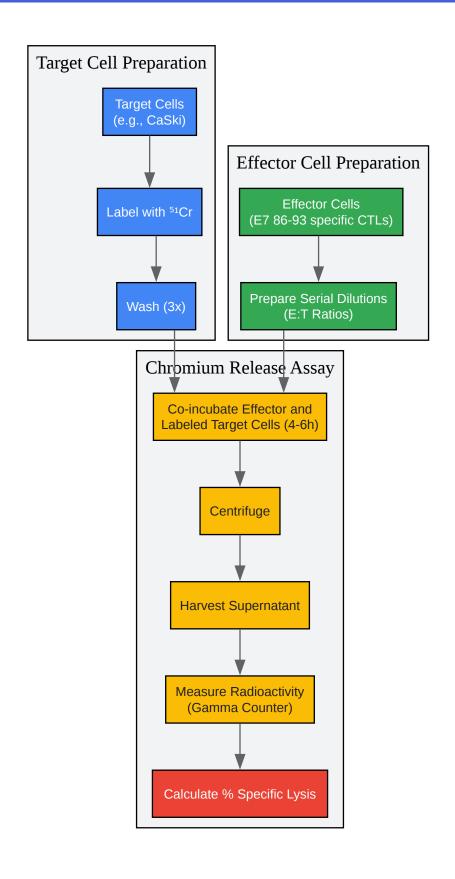
· Counting:


 Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.

Calculation:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
 [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
 Release)] x 100

Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: T-Cell activation signaling cascade initiated by recognition of the HPV16 E7 (86-93)-HLA-A*0201 complex.

Click to download full resolution via product page

Caption: Experimental workflow for the Chromium-51 release cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. genscript.com [genscript.com]
- 2. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018067689A1 Novel hpv16 non hla-restricted t-cell vaccines, compositions and methods of use thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Characterization of HPV16 E7 (86-93)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828512#discovery-and-characterization-of-hpv16-e7-86-93]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com